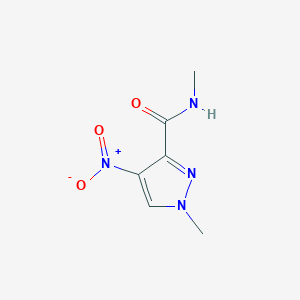N,1-dimethyl-4-nitropyrazole-3-carboxamide
CAS No.: 405279-32-5
Cat. No.: VC6236115
Molecular Formula: C6H8N4O3
Molecular Weight: 184.155
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 405279-32-5 |
|---|---|
| Molecular Formula | C6H8N4O3 |
| Molecular Weight | 184.155 |
| IUPAC Name | N,1-dimethyl-4-nitropyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C6H8N4O3/c1-7-6(11)5-4(10(12)13)3-9(2)8-5/h3H,1-2H3,(H,7,11) |
| Standard InChI Key | WNOFEMVQVBZAOZ-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=NN(C=C1[N+](=O)[O-])C |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name for this compound is N,1-dimethyl-4-nitropyrazole-3-carboxamide. Its molecular formula, C₇H₈N₄O₃, reflects the presence of:
-
A pyrazole ring (C₃H₃N₂)
-
A nitro group (-NO₂) at position 4
-
A methyl group (-CH₃) at the ring’s nitrogen (position 1)
-
A carboxamide group (-CON(CH₃)₂) at position 3
Table 1: Key Structural Descriptors
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of N,1-dimethyl-4-nitropyrazole-3-carboxamide typically involves:
-
Formation of the pyrazole core via cyclocondensation of β-diketones with hydrazines.
-
Nitration at position 4 using nitric acid or nitronium tetrafluoroborate.
-
Methylation of the ring nitrogen using methyl iodide or dimethyl sulfate.
-
Carboxamide introduction via coupling reactions with dimethylamine .
A representative pathway is illustrated below:
-
Cyclocondensation:
-
Nitration:
-
Carboxamide Formation:
Regioselectivity and Byproduct Management
Physicochemical Properties
Spectral Characterization
-
¹H NMR: The methyl groups resonate as singlets at δ 3.2–3.5 ppm. The absence of NH signals confirms full methylation.
-
¹³C NMR: Key signals include the carboxamide carbonyl (δ 165–170 ppm) and nitro-bearing carbon (δ 145–150 ppm) .
-
IR Spectroscopy: Strong absorptions at 1700 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .
Solubility and Stability
The compound exhibits limited water solubility (<1 mg/mL) but is soluble in polar aprotic solvents like DMSO and DMF. Stability studies indicate decomposition above 200°C, with the nitro group posing explosion risks under impact or friction .
Table 2: Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 158–160°C (dec.) | DSC |
| LogP (XLogP3-AA) | 0.7 ± 0.2 | Computational |
| Topological PSA | 102 Ų | Cactvs |
Applications in Drug Discovery and Materials Science
Biological Activity
While direct pharmacological data for N,1-dimethyl-4-nitropyrazole-3-carboxamide is limited, structurally related pyrazole carboxamides exhibit:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume